molecular formula C9H12O4 B12526140 Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate CAS No. 820215-72-3

Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate

Cat. No.: B12526140
CAS No.: 820215-72-3
M. Wt: 184.19 g/mol
InChI Key: XAAPINKJXCFKLC-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate typically involves the esterification of 5-methoxy-3-oxopent-4-enoic acid with prop-2-en-1-ol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and is often carried out under reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: 5-methoxy-3-oxopent-4-enoic acid or corresponding aldehydes.

    Reduction: Prop-2-en-1-yl 5-methoxy-3-hydroxypent-4-enoate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl 5-methoxy-3-oxopentanoate: Similar structure but lacks the double bond in the pent-4-enoate moiety.

    Prop-2-en-1-yl 5-methoxy-3-oxopent-4-yn-1-yl: Contains a triple bond instead of a double bond.

Uniqueness

Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

820215-72-3

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

prop-2-enyl 5-methoxy-3-oxopent-4-enoate

InChI

InChI=1S/C9H12O4/c1-3-5-13-9(11)7-8(10)4-6-12-2/h3-4,6H,1,5,7H2,2H3

InChI Key

XAAPINKJXCFKLC-UHFFFAOYSA-N

Canonical SMILES

COC=CC(=O)CC(=O)OCC=C

Origin of Product

United States

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